molecular formula C11H15NS B12526522 6-Cyclohexylpyridine-2(1H)-thione CAS No. 676133-19-0

6-Cyclohexylpyridine-2(1H)-thione

Cat. No.: B12526522
CAS No.: 676133-19-0
M. Wt: 193.31 g/mol
InChI Key: PPHHGEQKEXTMDC-UHFFFAOYSA-N
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Description

6-Cyclohexylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine core substituted with a cyclohexyl group at the 6-position and a thione (-SH) moiety at the 2-position. This compound belongs to the pyridine-2(1H)-thione family, which is characterized by its sulfur-containing ring system and diverse substitution patterns.

Properties

CAS No.

676133-19-0

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

6-cyclohexyl-1H-pyridine-2-thione

InChI

InChI=1S/C11H15NS/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13)

InChI Key

PPHHGEQKEXTMDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC(=S)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylpyridine-2(1H)-thione typically involves the reaction of cyclohexylamine with 2-chloropyridine in the presence of a base such as sodium hydride

Industrial Production Methods: Industrial production of 6-Cyclohexylpyridine-2(1H)-thione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexylpyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclohexyl group directs the incoming electrophile to specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives of 6-Cyclohexylpyridine-2(1H)-thione.

Scientific Research Applications

6-Cyclohexylpyridine-2(1H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclohexylpyridine-2(1H)-thione involves its ability to chelate metal ions, which can disrupt various biological processes. For example, it can inhibit the activity of iron-dependent enzymes such as ribonucleotide reductase, leading to cell death in cancer cells . The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to bind to metal ions is a key factor in its biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Substituent Variations in Pyridine-2(1H)-Thione Derivatives
Compound Substituents Molecular Weight (g/mol) Key Structural Notes References
6-Cyclohexylpyridine-2(1H)-thione Cyclohexyl (C6), thione (-SH) ~207.3 (estimated) Bulky cyclohexyl group enhances hydrophobicity
6-Methylpyridine-2(1H)-thione Methyl (CH3) 125.19 Compact substituent; lower steric hindrance
6-Amino-3,5-dicyano-4-heptyl-... Heptyl (C7H15), amino (-NH2), cyano (-CN) 275.4 Polar functional groups; elongated alkyl chain
4-Phenyl-6-styrylpyridine-2(1H)-thione Phenyl (C6H5), styryl (CH=CH-C6H5) 279.4 Extended π-conjugation; planar geometry
Pyrazine-2(1H)-thione Pyrazine core (two N atoms at 1,4-positions) 112.15 Reduced aromaticity; hydrogen-bonding capacity

Key Observations :

  • The cyclohexyl group in 6-cyclohexylpyridine-2(1H)-thione distinguishes it from smaller substituents (e.g., methyl in ) by increasing steric hindrance and lipophilicity. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
  • Polar substituents like amino and cyano groups (e.g., in ) improve water solubility and enable hydrogen bonding, which can influence crystallinity and intermolecular interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Acidity (pKa) Solubility Trends Crystallographic Notes
6-Cyclohexylpyridine-2(1H)-thione Not reported Low (hydrophobic cyclohexyl group) Likely monoclinic/P21/c (inferred from )
6-Methylpyridine-2(1H)-thione ~8–9 (thione) Moderate in ethanol Monoclinic P21/c; Z = 8
Pyrazine-2(1H)-thione ~7–8 Soluble in ethanol, DMF Monoclinic P21/m; N–H⋯N and C–H⋯S bonds
3,4-Dihydropyridine-2(1H)-thione Acidic High in DMSO Planar thione ring; bioactive conformer

Key Observations :

  • The acidity of the thione moiety varies with substituents. Electron-withdrawing groups (e.g., cyano in ) increase acidity, while bulky groups like cyclohexyl may sterically hinder deprotonation.
  • Hydrophobic substituents (cyclohexyl, heptyl) reduce aqueous solubility, limiting applications in aqueous-phase reactions but favoring lipid bilayer interactions .
  • Crystal structures (e.g., pyrazine-2(1H)-thione in ) reveal hydrogen-bonding networks critical for stabilizing solid-state arrangements, which influence melting points and stability.

Key Observations :

  • Cyclohexyl derivatives may require cyclohexane-1,3-dione as a precursor, as seen in analogous syntheses .
  • Multicomponent reactions (e.g., ) enable efficient incorporation of diverse substituents, while redox methods (e.g., ) are useful for heterocyclic core modifications.

Key Observations :

  • Thione derivatives exhibit diverse bioactivities, with anticancer potency linked to substituent electronic profiles (e.g., thiophene in ).
  • The cyclohexyl group’s role in bioactivity remains speculative but could modulate pharmacokinetics by enhancing lipophilicity and target binding.

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